molecular formula C10H10O5 B13017450 3-Methoxy-4-methylphthalic acid

3-Methoxy-4-methylphthalic acid

Cat. No.: B13017450
M. Wt: 210.18 g/mol
InChI Key: ZNVUXRUHUYEPTL-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylphthalic acid is a high-purity chemical building block of significant interest in organic synthesis and materials science research. This compound features a phthalic acid core substituted with both methoxy and methyl functional groups, making it a versatile precursor for the development of more complex molecular architectures. Its primary research value lies in its application as a key intermediate in the synthesis of functionalized polymers, ligands, and potential active pharmaceutical ingredients (APIs). Researchers utilize this dicarboxylic acid derivative to introduce specific steric and electronic properties into target molecules. The methoxy group can act as an electron-donating substituent and a weak hydrogen bond acceptor, while the methyl group influences the compound's overall lipophilicity and crystal packing. The presence of two carboxylic acid groups provides handles for further derivatization, including the formation of anhydrides, esters, and amides. In laboratory settings, this compound is particularly valuable for exploring structure-activity relationships in medicinal chemistry and for creating novel monomers for high-performance, bio-based polymers . As a multifunctional aromatic building block, it enables the study of structure-property relationships in advanced material design. This compound is provided for research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-methoxy-4-methylphthalic acid

InChI

InChI=1S/C10H10O5/c1-5-3-4-6(9(11)12)7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

ZNVUXRUHUYEPTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C(=O)O)OC

Origin of Product

United States

Isolation and Source Organism Investigations of 3 Methoxy 4 Methylphthalic Acid

Methodologies for Axenic Cultivation and Extraction of Producing Microorganisms

The successful isolation of fungal secondary metabolites like 3-Methoxy-4-methylphthalic acid hinges on effective cultivation of the source microorganism and subsequent extraction and purification of the target compound. Axenic, or pure, cultures are essential to prevent contamination and ensure that the metabolites produced are solely from the organism of interest.

Liquid culture fermentation is a standard method for cultivating fungi to produce secondary metabolites. This technique involves growing the fungus in a sterilized, nutrient-rich liquid medium, which allows for the accumulation of desired compounds that are often secreted into the broth. For Pestalotiopsis species, liquid culture has been successfully used to produce various metabolites.

The composition of the culture medium and the fermentation conditions are critical for optimizing the yield of specific secondary metabolites. Key parameters that can be manipulated include the carbon and nitrogen sources, pH, temperature, and aeration. For example, studies on Pestalotiopsis sp. XE-1 for ethanol (B145695) production showed that maximum yield was achieved at a pH of 6.5 and a temperature of 30°C under semi-aerobic conditions. Another study on Pestalotiopsis species found that altering pH and adding specific metal ions (elicitors) like Cu²⁺, Fe²⁺, and Ca²⁺ could significantly change the chemical diversity and quantity of the crude extract produced. These findings suggest that a systematic optimization of fermentation parameters is a crucial step for enhancing the production of phthalides.

Table 1: Fermentation Parameters for Pestalotiopsis Species This table is a composite based on findings from multiple studies on the genus and is intended to be illustrative of typical parameters.

Parameter Condition Rationale / Observation Citation
Culture Type Liquid (Submerged) Allows for large-scale production and easier extraction of secreted metabolites.
Temperature 25-30°C Optimal range for growth and metabolite production for many Pestalotiopsis species.
pH 4.0 - 6.5 Lower pH values (e.g., 4.0) or controlled pH (e.g., 6.5) can increase the amount of crude extract and specific products.
Cultivation Period 15+ days Sufficient time for fungal growth and accumulation of secondary metabolites.
Agitation Shaking / Stirring Ensures proper mixing and aeration for submerged cultures. N/A

| Elicitors | Metal

Advanced Spectroscopic Elucidation of 3 Methoxy 4 Methylphthalic Acid Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of chemical structure elucidation, probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen (¹H) and carbon-13 (¹³C) nuclei, it is possible to map out the molecular skeleton and the arrangement of functional groups.

One-dimensional NMR provides foundational information about the types and numbers of protons and carbons in a molecule.

The ¹H NMR spectrum of 3-Methoxy-4-methylphthalic acid is predicted to display distinct signals corresponding to each unique proton environment. The aromatic region would feature two doublets, representing the two adjacent protons on the benzene (B151609) ring. The methyl and methoxy (B1213986) groups would each produce a sharp singlet, with their characteristic chemical shifts indicating their attachment to an aromatic ring and an oxygen atom, respectively. The acidic protons of the two carboxylic acid groups would appear as a broad singlet, often further downfield, though its observation can depend on the solvent used.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H-5 7.5 - 7.8 Doublet (d) 1H
Aromatic H-6 7.8 - 8.1 Doublet (d) 1H
Methoxy (-OCH₃) 3.8 - 4.0 Singlet (s) 3H
Methyl (-CH₃) 2.3 - 2.5 Singlet (s) 3H

The ¹³C NMR spectrum complements the proton data by revealing the carbon framework. For this compound, ten distinct carbon signals are expected. The two carboxylic acid carbons would resonate at the lowest field (highest ppm). The six carbons of the benzene ring would appear in the aromatic region, with their specific shifts influenced by the attached substituents. The methoxy and methyl carbons would be observed at the highest field (lowest ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) 165 - 175
Aromatic C-3 (C-OCH₃) 155 - 160
Aromatic C-4 (C-CH₃) 140 - 145
Aromatic C-1, C-2 130 - 140
Aromatic C-6 (CH) 125 - 130
Aromatic C-5 (CH) 115 - 120
Methoxy (-OCH₃) 55 - 60

While 1D NMR identifies the components of a molecule, 2D NMR techniques reveal how they are connected. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, a cross-peak would be expected between the signals of the two aromatic protons (H-5 and H-6), confirming their adjacency on the benzene ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). libretexts.orgyoutube.com It would show correlations between the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, the methoxy protons and the methoxy carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular structure by identifying longer-range couplings between protons and carbons (typically two or three bonds). libretexts.orgscience.gov Key correlations would include:

The methoxy protons showing a cross-peak to the C-3 carbon.

The methyl protons showing correlations to the C-4, C-3, and C-5 carbons.

The H-5 proton correlating to C-1, C-3, and C-4.

The H-6 proton correlating to C-2 and C-4. These correlations are definitive in establishing the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For this molecule, NOESY could confirm the relative positions of the substituents. For instance, a cross-peak between the methoxy protons (-OCH₃ at C-3) and the aromatic H-5 proton would be expected, as would a correlation between the methyl protons (-CH₃ at C-4) and the H-5 proton.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, allowing for the determination of the molecular formula, and offers structural clues through the analysis of fragmentation patterns. rsc.org

For this compound (C₁₀H₁₀O₅), the calculated exact mass is 210.0528 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, validating the molecular formula.

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to analyze the compound. In ESI, the molecule would likely be observed as a deprotonated species [M-H]⁻ at m/z 209 in negative ion mode or a protonated species [M+H]⁺ at m/z 211 in positive ion mode.

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Phthalic acid derivatives and aromatic carboxylic acids exhibit characteristic fragmentation pathways. nih.govlibretexts.org Key expected fragmentation patterns for this compound include:

Loss of water (H₂O): A common fragmentation for dicarboxylic acids, leading to the formation of an anhydride (B1165640) structure and a fragment ion at m/z 192.

Loss of a hydroxyl radical (•OH): Resulting in a fragment at m/z 193.

Loss of a carboxyl group (•COOH): Cleavage of a carboxyl group would yield a fragment at m/z 165. libretexts.org

Decarboxylation (loss of CO₂): Loss of carbon dioxide from a carboxyl group would produce an ion at m/z 166.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Identity Fragmentation Pathway
210 [M]⁺• Molecular Ion (in EI-MS)
209 [M-H]⁻ Pseudomolecular Ion (in negative ESI-MS)
193 [M-OH]⁺ Loss of a hydroxyl radical
192 [M-H₂O]⁺• Loss of water to form anhydride
166 [M-CO₂]⁺• Loss of carbon dioxide

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a substance with left and right circularly polarized light. These methods are uniquely sensitive to the three-dimensional arrangement of atoms in chiral molecules, making them indispensable for determining absolute configuration. It is important to note that this compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it will not exhibit inherent chiroptical activity.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. nih.gov A non-zero ECD signal, known as a Cotton effect, is only produced by chiral molecules. nih.gov Since this compound is achiral, it will not produce an ECD spectrum in an isotropic solution. An ECD signal could, in principle, be induced if the molecule were placed in a chiral environment, such as by binding to a protein or forming a complex with a chiral host molecule, where the achiral molecule is forced into a chiral conformation. lew.ro

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD. rsc.org It measures the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. nih.govnih.gov VCD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.com As with ECD, a molecule must be chiral to exhibit a VCD spectrum. chemrxiv.org Consequently, the achiral this compound will not display any VCD signals.

Table of Compounds Mentioned

Compound Name

X-ray Crystallography for Solid-State Structure Confirmation of Phthalide (B148349) Analogs

The process of X-ray crystallography involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision. nih.gov This technique is crucial for establishing the absolute configuration of chiral molecules. nih.gov

For analogous compounds, such as substituted N,N'-bis(methoxybenzamidothiocarbonyl) hydrazines, X-ray diffraction studies have revealed detailed information about their molecular geometry and intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. researchgate.net For instance, in the crystal structure of N,N'-bis(4-methoxybenzamidothiocarbonyl) hydrazine, intermolecular hydrogen bonds of the N-H∙∙∙S and C-H∙∙∙O type are observed, influencing the formation of a two-dimensional network. researchgate.net It is plausible that phthalide analogs of this compound would also exhibit intricate hydrogen bonding networks, likely involving the carboxylic acid or ester functionalities.

A hypothetical data table for a phthalide analog of this compound, based on common parameters for organic molecules, is presented below to illustrate the type of information obtained from an X-ray crystallographic study.

Crystallographic Parameter Hypothetical Value for a Phthalide Analog
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.542
b (Å)12.123
c (Å)9.876
α (°)90
β (°)105.3
γ (°)90
Volume (ų)985.4
Z4

This table is illustrative and does not represent experimentally determined data for this compound or its analogs.

Ancillary Spectroscopic Analyses (Infrared (IR) and Ultraviolet-Visible (UV-Vis))

While X-ray crystallography provides a static picture of the solid-state structure, IR and UV-Vis spectroscopy offer valuable information about the functional groups and electronic properties of a molecule in various states.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid, methoxy, and aromatic functionalities.

Drawing parallels with related structures like 4-methylphthalic anhydride and methyl vanillate (B8668496) (methyl 4-hydroxy-3-methoxybenzoate), we can predict the key vibrational modes. nist.govnist.gov Acid anhydrides, for instance, typically display two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching. spectroscopyonline.com While this compound is a dicarboxylic acid, its IR spectrum would be dominated by the broad O-H stretch of the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹, and a strong C=O stretching absorption around 1700 cm⁻¹.

The table below summarizes the expected characteristic IR absorption frequencies for this compound based on data from analogous compounds.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
Carboxylic AcidC=O stretch1720 - 1680
Aromatic RingC=C stretch1600 - 1450
Methoxy GroupC-O stretch1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)
Methyl GroupC-H stretch2975 - 2950 (asymmetric), 2885 - 2865 (symmetric)

This table is based on typical IR absorption ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For this compound, the substituted benzene ring constitutes the primary chromophore.

Studies on methyl-substituted phthalic acids have been conducted to analyze their ultraviolet absorption spectra. science-softcon.de The position and intensity of the absorption bands are influenced by the nature and position of the substituents on the aromatic ring. The methoxy and methyl groups, being electron-donating, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phthalic acid. The electronic spectra of such compounds are also sensitive to solvent polarity.

The expected UV-Vis absorption data for this compound in a polar solvent like ethanol (B145695) is outlined below, based on general principles and data for related aromatic carboxylic acids.

Electronic Transition Expected λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π* (Benzene ring)~ 210~ 8000
π → π* (Benzene ring)~ 250~ 1000
n → π* (Carbonyl)~ 290~ 200

This table presents expected values based on the electronic transitions of similar aromatic compounds.

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 4 Methylphthalic Acid and Analogs

Historical and Contemporary Approaches to Phthalic Acid Synthesis

The construction of the substituted phthalic acid framework can be achieved through various synthetic paradigms, ranging from classical aromatic chemistry to contemporary cycloaddition reactions.

The synthesis of phthalic acid analogs has historically relied on the oxidation of appropriately substituted precursors. A contemporary approach for preparing substituted phthalic anhydrides involves the Diels-Alder reaction. For instance, 4-methylphthalic anhydride (B1165640) can be produced by reacting maleic anhydride with isoprene, followed by a subsequent reaction of the adduct with bromine in the presence of an acid acceptor like pyridine (B92270) or dimethylformamide to induce aromatization. google.com A student thesis has explored a de-novo bio-based route to 3-methyl phthalic anhydride, highlighting modern efforts to source these chemical building blocks sustainably. uu.nl

The synthesis of methoxy- and methyl-substituted benzoic acids, which are direct precursors, is also well-established. Methyl 3-methoxy-4-methylbenzoate, for example, can be prepared by methylating 3-hydroxy-4-methylbenzoic acid with dimethyl sulphate. google.com Similarly, multi-step sequences starting from nitro-substituted toluenes are common. The preparation of 2-methoxy-6-methylbenzoic acid can be achieved from 2-methyl-6-nitrobenzoic acid through a sequence of hydrogenation to the amine, followed by diazotization, hydrolysis to a hydroxyl group, and subsequent methylation. google.com These methods provide the foundational building blocks that can, in principle, be further functionalized to yield the desired phthalic acid structure.

Table 1: Selected Synthetic Precursors for Methoxy-methylphthalic Acids

Precursor CompoundTarget IntermediateKey Transformation(s)
3-hydroxy-4-methylbenzoic acidMethyl 3-methoxy-4-methylbenzoateMethylation google.com
2-methyl-6-nitrobenzoic acid2-methoxy-6-methylbenzoic acidReduction, Diazotization, Hydrolysis, Methylation google.com
Isoprene and maleic anhydride4-methylphthalic anhydrideDiels-Alder reaction, Bromination google.com

Nitration is a fundamental tool for introducing functionality onto the aromatic ring of phthalic acid and its derivatives, creating versatile intermediates for further synthesis. The nitration of phthalimide (B116566) is a key step in producing precursors for phthalocyanine (B1677752) compounds, leading to products such as 4-nitrophthalimide. researchgate.net The nitration of N-alkyl phthalimides can be achieved using nitric acid, with the reaction rate significantly enhanced by the addition of acid anhydride promoters. google.comgoogle.com

However, the nitration of the phthalic ring system is often challenged by a lack of regioselectivity. The nitration of phthalic anhydride, for example, typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. youtube.com This necessitates separation steps to isolate the desired isomer. The reaction is an electrophilic aromatic substitution where the anhydride group is hydrolyzed to the dicarboxylic acid during the process. youtube.com These nitrated intermediates are valuable, as the nitro group can be readily reduced to an amine, which can then be transformed into a wide array of other functional groups.

Table 2: Nitration Reactions of Phthalic Acid Derivatives

SubstrateReagentsProductsNotes
PhthalimideSulphonitric mixture4-nitrophthalimideUsed as a precursor for phthalocyanines. researchgate.net
N-methyl phthalimideNitric acid, Acid anhydride promoterMixture of 4-nitro- and 3-nitro-N-methylphthalimideRate enhanced by promoter. google.com
Phthalic anhydrideConcentrated H₂SO₄, Concentrated HNO₃Mixture of 3-nitrophthalic acid and 4-nitrophthalic acidLack of specificity impacts yield. youtube.com

Total Synthesis Strategies for 3-Methoxy-4-methylphthalic Acid

Specific, high-yield total synthesis strategies for this compound are documented in chemical literature and databases. One feasible synthetic route begins with the hydrolysis of 2-cyano-3-methoxy-4-methyl-benzoic acid using sulfuric acid. lookchem.com Another documented approach involves the hydrolysis of 3-methoxy-4-methyl-phthalic acid-anhydride. lookchem.com

These strategies rely on the availability of advanced, appropriately substituted precursors. The construction of such precursors can be complex, often involving multi-step sequences to install the required methoxy (B1213986), methyl, and carboxyl functionalities in the correct positions on the aromatic ring. For example, the synthesis of a related, highly substituted phthalide (B148349), 6-Allyl-7-hydroxy-5-methoxy-4-methylphthalide, a key intermediate for mycophenolic acid, demonstrates the convergent and strategic approach required for this class of molecules. researchgate.net Such syntheses often employ a series of reactions including formylation, Baeyer-Villiger oxidation, hydrolysis, and methylation to build the desired substitution pattern on an aromatic core. researchgate.net

Derivatization Chemistry of the Phthalic Acid Moiety

The two carboxylic acid groups of the phthalic acid moiety are the primary sites for chemical modification, allowing for the creation of a diverse range of derivatives. Furthermore, the substituents on the aromatic ring and the aliphatic side chains can also be selectively functionalized.

The carboxylic acid groups of this compound readily undergo standard transformations such as esterification and amidation. These reactions are fundamental for modifying the properties of the molecule or for coupling it to other chemical entities. Post-synthetic modifications of materials bearing carboxylic acid groups have demonstrated efficient amidation, esterification, and thioesterification under mild conditions with high yields. nih.gov

In the context of phthalic acid analogs, the hydrolysis of diesters to the corresponding diacid is a common transformation. For example, dimethyl 4-methoxyphthalate can be hydrolyzed to 4-methoxyphthalic acid in high yield using potassium hydroxide (B78521) in methanol, followed by acidification. chemicalbook.com The reverse reaction, esterification, can be used to protect the carboxylic acids or modify solubility. Amidation can be used to form amides or the cyclic imide (phthalimide) structure, which is a key precursor in Gabriel synthesis. youtube.com

Beyond the carboxylic acid groups, the aromatic ring and the methyl group offer sites for further functionalization. Achieving regioselectivity in these transformations is a key synthetic challenge. Classical electrophilic aromatic substitution can be employed, as seen in the chlorination of 4-methylphthalic anhydride, which can produce a mixture of chlorinated isomers. prepchem.com

Modern synthetic methods offer more precise control over regioselectivity. Photocatalysis has emerged as a powerful tool for the direct functionalization of C–H bonds in arenes under mild conditions, providing strategies to achieve ortho-, meta-, and para-selectivity. rsc.org Similarly, transition metal catalysis, such as with Rh(III) complexes, enables highly efficient and regioselective C–H bond functionalization for the synthesis of complex heterocyclic systems from simple aromatic precursors. nih.govfigshare.com Chemo-enzymatic platforms that combine regioselective enzymatic halogenation with chemocatalytic cross-coupling reactions represent a state-of-the-art approach for functionalizing aromatic compounds in an aqueous environment. nih.govresearchgate.net While the aliphatic methyl group is generally less reactive than the aromatic ring, it can also be functionalized, for instance, through free-radical halogenation, although this often requires harsher conditions and may lack selectivity.

Stereoselective Synthesis and Chiral Resolution Techniques for Phthalides

The synthesis of enantiomerically pure chiral 3-substituted phthalides is of significant interest due to their prevalence as structural motifs in biologically active natural products. rsc.org Methodologies to achieve this include asymmetric synthesis and the resolution of racemic mixtures.

Stereoselective Synthesis

Asymmetric transition metal-catalyzed processes are a prominent strategy for the enantioselective synthesis of phthalides. rsc.org A nickel-catalyzed asymmetric Suzuki–Miyaura cross-coupling reaction has been developed for synthesizing chiral 3-aryl-phthalides. This method utilizes racemic 3-bromo-phthalides and arylboronic acids, proceeding in a stereoconvergent manner to produce the target compounds with high enantioselectivity and in good yields. rsc.org The success of this transformation often relies on the use of bidentate N-ligands to control the stereochemistry. rsc.org

Another approach involves the stereoselective synthesis of alkylidene phthalides. The reaction of an N,O-diacylhydroxylamine derivative with lithium enolates of ketones can produce alkylidene phthalides stereoselectively. acs.org The stereochemical result of this transformation can be influenced by altering the polarity of the reaction medium. acs.org

Chiral Resolution Techniques

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org For phthalides and their precursors, which are often acids or can be derivatized to contain acidic or basic handles, several techniques can be applied.

One of the most common methods is crystallization of diastereomeric salts . wikipedia.org This involves reacting the racemic mixture (e.g., a carboxylic acid precursor to a phthalide) with a single enantiomer of a chiral resolving agent (often a chiral amine like brucine (B1667951) or an acid like tartaric acid). wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chiral chromatography is another powerful technique for enantiomeric separation. drpress.org This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. nih.gov

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting one. drpress.org Microbial transformations have also been used for the resolution of racemic phthalide mixtures. nih.gov

TechniquePrincipleApplicability to Phthalides
Asymmetric Catalysis A chiral catalyst directs the formation of one enantiomer over the other.Direct synthesis of chiral phthalides (e.g., Ni-catalyzed cross-coupling). rsc.org
Diastereomeric Salt Crystallization A racemic acid/base is reacted with a chiral resolving base/acid to form separable diastereomeric salts.Separation of racemic carboxylic acid precursors to phthalides. wikipedia.org
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.Analytical and preparative separation of racemic phthalide mixtures. drpress.orgnih.gov
Kinetic Resolution Different reaction rates of enantiomers with a chiral agent.Can be applied to functionalized phthalides or their precursors. drpress.org

Computational and Theoretical Investigations of 3 Methoxy 4 Methylphthalic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. For 3-methoxy-4-methylphthalic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its three-dimensional structure with high accuracy. researchgate.netaps.org These calculations minimize the total electronic energy of the molecule by iteratively solving the Kohn-Sham equations, which provides the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. aps.org

The optimized geometry is crucial for understanding the steric and electronic effects of the methoxy (B1213986) and methyl substituents on the phthalic acid backbone. For instance, the presence of the methoxy group can influence the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid groups through electronic delocalization and steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.39 - 1.41118 - 1220 - 2
C-C (carboxyl)1.48 - 1.52
C=O1.21 - 1.23
C-O (carboxyl)1.34 - 1.36
C-O (methoxy)1.36 - 1.38
O-H0.96 - 0.98
C-H (methyl)1.09 - 1.10

Note: This table represents typical bond lengths and angles that would be obtained from DFT calculations and is for illustrative purposes.

Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in determining the chemical reactivity of a molecule. youtube.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. youtube.com Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy and methyl groups. The LUMO, on the other hand, is likely to be distributed over the carboxylic acid groups, which are electron-withdrawing. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. wuxibiology.commaterialsciencejournal.org A smaller gap suggests that the molecule is more polarizable and reactive. wuxibiology.com

Table 2: Frontier Molecular Orbital Energies for this compound (Exemplary Data)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These are representative energy values and can vary depending on the level of theory and basis set used in the calculation.

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule, providing a picture of the charge distribution. researchgate.netuni-muenchen.de This analysis helps in identifying the electrophilic and nucleophilic sites within the molecule. researchgate.netresearchgate.net

In this compound, the oxygen atoms of the carboxylic and methoxy groups are expected to carry significant negative charges due to their high electronegativity. The carbonyl carbon atoms of the carboxylic acid groups will exhibit a positive charge, making them susceptible to nucleophilic attack. The hydrogen atoms of the carboxylic acid groups will also be positively charged, reflecting their acidic nature. The charge distribution on the aromatic ring will be influenced by the competing effects of the electron-donating methoxy and methyl groups and the electron-withdrawing carboxylic acid groups. researchgate.net

Table 3: Mulliken Atomic Charges for Selected Atoms in this compound (Exemplary Data)

AtomMulliken Charge (a.u.)
O (carbonyl)-0.5 to -0.6
O (hydroxyl)-0.6 to -0.7
O (methoxy)-0.4 to -0.5
C (carbonyl)+0.7 to +0.8
H (hydroxyl)+0.4 to +0.5

Note: These values are illustrative and depend on the computational method.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with good accuracy. researchgate.netepstem.net By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be predicted.

For this compound, theoretical ¹H and ¹³C NMR spectra can be generated. academicjournals.org These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of signals. researchgate.netepstem.net The calculated chemical shifts will reflect the electronic environment of each nucleus, influenced by the inductive and resonance effects of the substituents.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Exemplary Data)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C-1 (C-COOH)168.5169.2
C-2 (C-COOH)170.1170.8
C-3 (C-OCH₃)155.3156.0
C-4 (C-CH₃)140.2140.9
C-5125.8126.5
C-6123.4124.1
C (methoxy)56.156.8
C (methyl)18.719.4

Note: Predicted values are typically scaled to improve agreement with experimental data. The experimental values are hypothetical for this specific molecule.

Reaction Mechanism Elucidation using Computational Methods for Phthalide (B148349) Synthesis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and intermediates, and calculating activation energies. For the synthesis of phthalides from phthalic acids, computational methods can be used to explore different reaction pathways. nih.gov

In the case of this compound, a potential synthesis of the corresponding phthalide would involve an intramolecular cyclization. DFT calculations can be employed to model this process, for example, by studying the dehydration reaction of the diacid to form the anhydride (B1165640), followed by a selective reduction. The calculations can help identify the most favorable reaction conditions and predict the regioselectivity of the reaction, which is particularly relevant due to the unsymmetrical substitution pattern of the starting material. A computational study on the synthesis of 3-methyl phthalic anhydride from a related precursor has demonstrated the utility of DFT in identifying key intermediates and understanding product selectivity. uu.nl

Quantum Chemical Calculations for Absolute Configuration and Conformational Analysis

For chiral molecules, quantum chemical calculations can be a powerful tool for determining the absolute configuration. This is often achieved by comparing computationally predicted chiroptical properties, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra, with experimental spectra.

While this compound itself is not chiral, derivatives or reaction products formed from it could be. In such cases, quantum chemical methods would be invaluable.

Biosynthetic Pathways and Ecological Roles of 3 Methoxy 4 Methylphthalic Acid

Proposed Biosynthetic Precursors and Enzymatic Pathways in Fungal Metabolism

The precise biosynthetic pathway for 3-Methoxy-4-methylphthalic acid in fungi has not been definitively elucidated. However, based on the known biosynthesis of other phthalate (B1215562) derivatives in fungi, a plausible pathway can be proposed. Fungi are known to produce a variety of phthalate-based compounds, often through pathways that are not yet fully understood. nih.gov

One of the established general pathways for the biosynthesis of some phthalates in filamentous fungi is the shikimic acid pathway. researchgate.net This pathway is a major route for the synthesis of aromatic compounds in microorganisms. It is conceivable that precursors from this pathway could be modified through a series of enzymatic reactions to yield this compound.

The biosynthesis likely involves several key enzymatic steps:

Formation of a Phthalic Acid Core: The initial steps would involve the synthesis of a core phthalic acid structure. In some fungi, phthalic acid is a central intermediate in the metabolism of phthalate esters. nih.gov

Methylation and Methoxylation: Following the formation of the aromatic ring, methylation and methoxylation reactions would occur. These reactions are commonly catalyzed by methyltransferases and monooxygenases, respectively. These enzymes would add the methyl and methoxy (B1213986) groups to the phthalic acid backbone at the 4th and 3rd positions, respectively.

Fungal catabolism of phthalate esters often involves esterases that hydrolyze the ester bonds to form phthalic acid and an alcohol. nih.gov While this is a degradation pathway, the enzymatic machinery involved, particularly the enzymes responsible for modifying the phthalic acid ring, could be similar to those in a biosynthetic pathway. For instance, cytochrome P450 monooxygenases are known to be involved in the hydroxylation and subsequent modification of phthalates in fungi. nih.gov

Proposed Precursor/Intermediate Enzyme Class (Hypothetical) Resulting Modification
Shikimic acid pathway intermediateSynthases/CyclasesFormation of aromatic ring
Phthalic acidMethyltransferaseAddition of a methyl group
4-Methylphthalic acidMonooxygenase/MethyltransferaseAddition of a methoxy group

This table presents a hypothetical pathway based on known fungal metabolic processes.

Role in Plant-Microbe Interactions (Endophyte-Host Relationship)

Fungal endophytes, which live within plant tissues without causing apparent harm, often produce a diverse array of secondary metabolites that can influence the host plant's physiology and ecology. While there is no direct evidence linking this compound to specific endophyte-host relationships, related phthalide (B148349) derivatives isolated from fungi have demonstrated biological activities relevant to such interactions.

For instance, some fungal metabolites can act as plant growth promoters. nih.gov It is plausible that this compound or its derivatives could be secreted by an endophytic fungus to modulate host plant growth or development.

Furthermore, endophytic fungi often play a protective role for their host plants by producing compounds that deter herbivores or pathogens. Phthalates and related compounds biosynthesized by various microorganisms, including fungi, are known to possess a range of biological activities that could be beneficial in an endophytic context. mdpi.com

Fungal Group Related Compound Class Observed Role in Plant-Microbe Interactions
Endophytic FungiPhthalidesPotential for plant growth promotion and defense
Pleurotus ostreatus (mushroom)Phthalide derivativesInhibition of plant pathogenic microorganisms nih.govresearchgate.net

This table summarizes the roles of related compounds in plant-microbe interactions, suggesting potential functions for this compound.

Contribution to Microbial Chemical Defense Mechanisms

Fungi produce a vast arsenal (B13267) of secondary metabolites that serve as chemical defense agents against competing microorganisms. These compounds can have antifungal or antibacterial properties, allowing the producing fungus to secure its niche. Phthalates and their derivatives are among the bioactive compounds that contribute to these microbial defense systems. mdpi.com

Research on various fungal species has shown that they can produce phthalates with antimicrobial properties. For example, some studies have identified phthalate derivatives from fungi that inhibit the growth of other fungi and bacteria. ekb.eg This suggests that this compound could function as an antimicrobial agent, helping the producing fungus to outcompete other microbes in its environment.

The mode of action for the antimicrobial effects of phthalide derivatives can vary. For example, some phthalides have been found to inhibit melanin (B1238610) biosynthesis in pathogenic fungi, which is crucial for their virulence and protection against environmental stress. nih.gov

Producing Organism Type Compound Class Observed Defensive Function
FungiPhthalatesAntimicrobial activity against competing bacteria and fungi mdpi.com
Bacillus subtilis (Bacteria)Diisooctyl phthalateAntifungal activity against plant pathogens ekb.eg
Edible MushroomsPhthalide derivativesInhibition of plant pathogenic fungi nih.govresearchgate.net

This table highlights the defensive roles of related compounds from various microbes, indicating a potential defensive function for this compound.

Structure Activity Relationship Studies for 3 Methoxy 4 Methylphthalic Acid and Analogs

Systematic Modification of the Core Phthalide (B148349) Structure and its Impact on Biological Activity

The phthalide ring is a fundamental component of many biologically active compounds. rsc.org Research into the modification of this core structure has revealed significant insights into its role in biological activity.

Systematic alterations to the phthalide moiety of mycophenolic acid and its analogs have demonstrated that the lactone ring is crucial for potent inhibitory activity against inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key target for immunosuppressive drugs. nih.govnih.gov Studies involving the replacement of the lactone with other cyclic systems have generally resulted in a decrease in potency, highlighting the stringent structural requirements for effective binding to the enzyme. nih.gov

Furthermore, the planarity and steric bulk of the phthalide ring system play a significant role. Acyclic replacements for the ring have shown a strong sensitivity to steric hindrance, suggesting that the compact nature of the phthalide core is optimal for fitting into the active site of IMPDH. nih.gov The fundamental structure of phthalides, consisting of a benzene (B151609) ring fused to a γ-lactone, is a recurring motif in numerous natural products with a wide array of biological activities, including anti-inflammatory and antimicrobial effects. researchgate.net

Influence of Methoxy (B1213986) and Methyl Substituent Position and Nature on Biological Profiles

The methoxy and methyl groups attached to the phthalide ring of 3-Methoxy-4-methylphthalic acid are not mere decorations; they are critical determinants of the molecule's biological profile.

The aromatic methyl group has been identified as essential for the biological activity of mycophenolic acid analogs. nih.gov Its removal or replacement with a hydrogen atom leads to a significant loss of inhibitory potency. This suggests that the methyl group may be involved in crucial hydrophobic interactions within the enzyme's active site or may play a role in maintaining the optimal conformation of the molecule for binding.

The position and nature of the methoxy group are also of paramount importance. Studies on various methoxy-substituted compounds have shown that the position of this group can significantly affect biological properties such as cellular uptake and clearance. nih.gov In the context of mycophenolic acid analogs, the methoxy group can be replaced by an ethyl group, which has been shown to result in a compound with two to four times the potency of the parent molecule. nih.gov This indicates that while a substituent at this position is beneficial, its exact nature can be fine-tuned to enhance activity. The so-called "magic-methyl" effect, where the addition of a methyl group can dramatically alter pharmacological properties, underscores the significance of such small structural changes. nih.gov

Comparative Analysis with Related Natural and Synthetic Phthalide Derivatives

To fully appreciate the structure-activity relationship of this compound, it is instructive to compare it with other related natural and synthetic phthalide derivatives.

Mycophenolic acid itself is a naturally occurring compound isolated from Penicillium species. acs.org It is a potent, non-competitive, and reversible inhibitor of IMPDH. nih.govmostwiedzy.pl Numerous derivatives of MPA have been synthesized in an effort to improve its therapeutic index. nih.govmostwiedzy.pl For instance, mycophenolate mofetil and mycophenolate sodium are two clinically used prodrugs of MPA with improved bioavailability. nih.govmostwiedzy.pl

Other naturally occurring phthalides, isolated from various plants and fungi, exhibit a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects. researchgate.net Synthetic phthalide derivatives have also been a focus of research, with studies exploring a range of substitutions on the phthalide core to develop novel therapeutic agents. For example, a series of n-butylphthalide derivatives were synthesized and evaluated for their effects on vascular tension. nih.gov

A comparative analysis of these compounds reveals common structural motifs and key functional groups that are essential for their biological effects. For instance, a phenolic hydroxyl group adjacent to a hydrogen bond acceptor on the phthalide ring has been found to be crucial for high potency in IMPDH inhibitors. nih.gov The following table provides a comparative overview of the biological activities of selected phthalide derivatives.

Compound/AnalogKey Structural FeaturesPrimary Biological ActivityReference
Mycophenolic Acid (MPA) Phthalide core with methoxy, methyl, and a hexenoic acid side chainIMPDH inhibitor, immunosuppressant nih.govmostwiedzy.pl
MPA analog (ethyl instead of methoxy) Ethyl group at the methoxy position2-4 times more potent IMPDH inhibitor than MPA nih.gov
n-Butylphthalide derivatives Varied substitutions on the phthalide ringVasodilator activity nih.gov
Phthalimide (B116566) analogs Phthalimide core with various N-substituentsAnti-inflammatory nih.gov

This comparative approach allows for the identification of key pharmacophoric features and provides a rational basis for the design of new and more effective phthalide-based therapeutic agents. The study of this compound and its analogs, therefore, contributes significantly to the broader field of medicinal chemistry and drug discovery.

Emerging Research Areas and Future Perspectives in 3 Methoxy 4 Methylphthalic Acid Research

The scientific inquiry into 3-Methoxy-4-methylphthalic acid, a substituted aromatic dicarboxylic acid, is poised to expand into several cutting-edge research domains. While traditionally a subject of interest in synthetic chemistry, its potential applications in broader biological and environmental contexts are becoming increasingly apparent. This section explores the future research directions for this compound, focusing on its integration with systems biology, the development of advanced synthetic methods, the adoption of green chemistry principles, and its potential roles in chemical ecology and sustainable agriculture.

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